

# Application Notes and Protocols: Reteplase in a Canine Model of Pulmonary Thromboembolism

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## Compound of Interest

Compound Name: Reteplase

Cat. No.: B1178584

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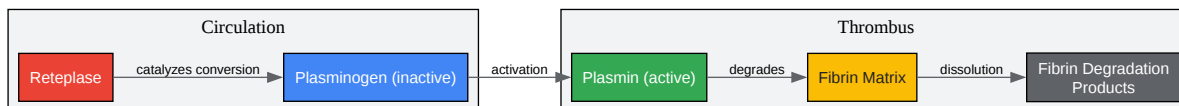
These application notes provide a comprehensive overview of the use of **Reteplase** in a canine model of acute pulmonary thromboembolism (PTE), designed for researchers, scientists, and drug development professionals. The protocols are based on established experimental models and provide detailed methodologies for replication and further investigation.

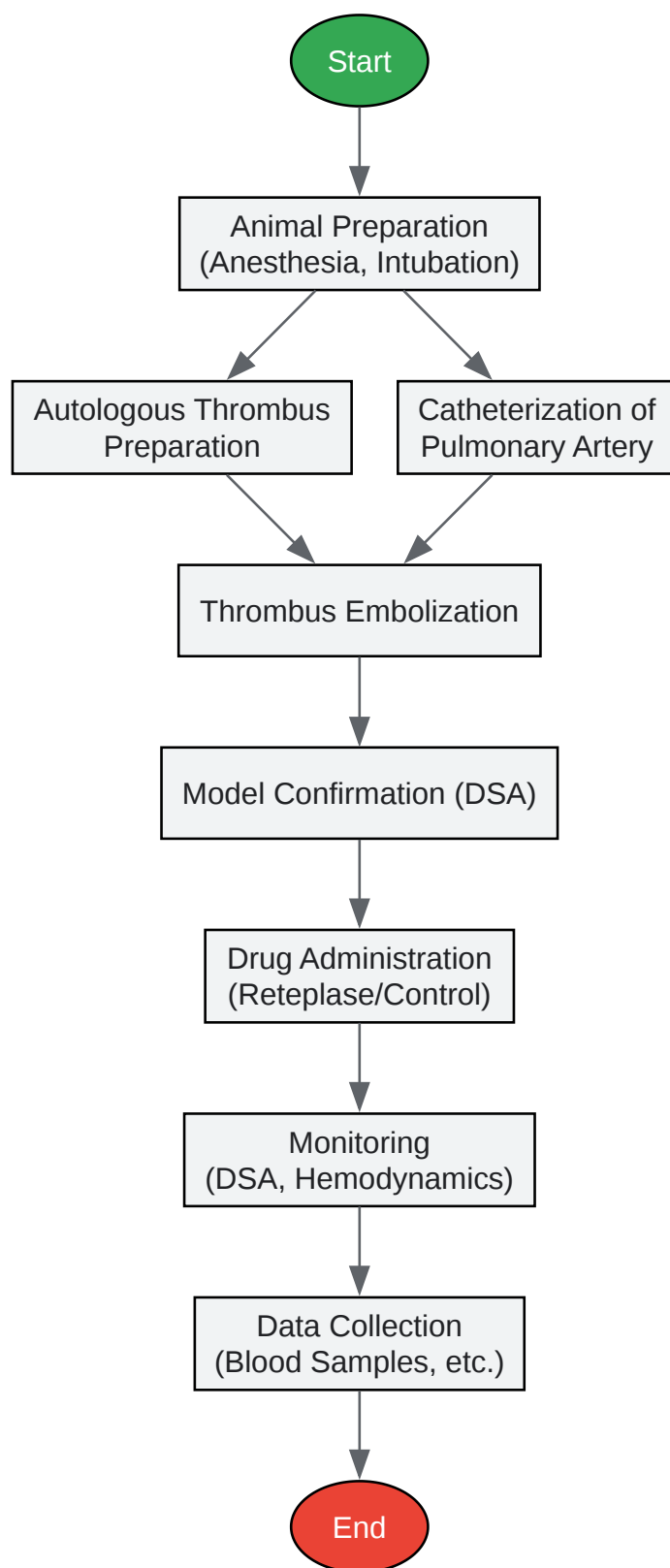
## Introduction

Pulmonary thromboembolism is a life-threatening condition characterized by the obstruction of pulmonary arteries by thrombi. Canine models of PTE are crucial for evaluating the efficacy and safety of novel thrombolytic therapies. **Reteplase**, a recombinant plasminogen activator, has demonstrated promise as a thrombolytic agent.[1][2][3][4] This document outlines the protocols for inducing PTE in a canine model and the subsequent administration and evaluation of **Reteplase**.

## Mechanism of Action of Reteplase

**Reteplase** is a non-glycosylated recombinant form of human tissue plasminogen activator (tPA) containing the kringle-2 and serine protease domains.[5] Its mechanism of action involves the catalysis of plasminogen to plasmin. Plasmin is a proteolytic enzyme that degrades the fibrin matrix of a thrombus, leading to its dissolution.[1][5] Due to structural modifications, **Reteplase** has a longer half-life compared to alteplase.[6]





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